molecular formula C15H23NO B13922364 4-[(3-Phenylpropoxy)methyl]piperidine

4-[(3-Phenylpropoxy)methyl]piperidine

Cat. No.: B13922364
M. Wt: 233.35 g/mol
InChI Key: UKIRSOPORYDULU-UHFFFAOYSA-N
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Description

4-[(3-Phenylpropoxy)methyl]piperidine is a chemical compound with the molecular formula C15H23NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Phenylpropoxy)methyl]piperidine typically involves the reaction of piperidine with 3-phenylpropyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in 3-phenylpropyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Phenylpropoxy)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

4-[(3-Phenylpropoxy)methyl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Phenylpropoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation, survival, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

    3-Phenylpropylamine: An amine derivative with a phenyl group attached to a propyl chain.

    N-Methylpiperidine: A methyl-substituted piperidine derivative.

Uniqueness

4-[(3-Phenylpropoxy)methyl]piperidine is unique due to its specific structure, which combines the piperidine ring with a phenylpropoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-(3-phenylpropoxymethyl)piperidine

InChI

InChI=1S/C15H23NO/c1-2-5-14(6-3-1)7-4-12-17-13-15-8-10-16-11-9-15/h1-3,5-6,15-16H,4,7-13H2

InChI Key

UKIRSOPORYDULU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COCCCC2=CC=CC=C2

Origin of Product

United States

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